Cas no 1310048-99-7 (2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in organic synthesis and cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its sterically hindered structure enhances stability, reducing undesired protodeboronation and improving handling under ambient conditions. The dioxaborolane moiety offers efficient boron masking, facilitating controlled reactivity in multi-step syntheses. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its crystalline solid form ensures consistent purity and ease of quantification. Compatibility with a range of solvents and reagents further underscores its versatility in complex synthetic pathways.
2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1310048-99-7 structure
Product Name:2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1310048-99-7
MF:C15H23BO2
MW:246.152924776077
MDL:MFCD31622325
CID:5149066
Update Time:2025-11-01

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AT16922
    • 2-[(2,6-DIMETHYLPHENYL)METHYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD31622325
    • Inchi: 1S/C15H23BO2/c1-11-8-7-9-12(2)13(11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3
    • InChI Key: GHMGVDLXBXCTKK-UHFFFAOYSA-N
    • SMILES: O1B(CC2C(C)=CC=CC=2C)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Topological Polar Surface Area: 18.5

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1003476-5g
2-(2,6-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1310048-99-7 95%
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eNovation Chemicals LLC
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2-(2,6-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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1310048-99-7 95%
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2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1310048-99-7)

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1310048-99-7) is a highly specialized boron-containing compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound belongs to the class of dioxaborolane derivatives, which are widely recognized for their utility as boronic ester intermediates in Suzuki-Miyaura cross-coupling reactions. The unique structural features of this molecule, including the tetramethyl-substituted dioxaborolane ring and the 2,6-dimethylbenzyl moiety, contribute to its stability and reactivity, making it a valuable tool for researchers.

In recent years, the demand for boron-based reagents has surged due to their pivotal role in the development of new drug candidates and advanced materials. The CAS No. 1310048-99-7 compound is particularly noteworthy for its application in the synthesis of biaryl compounds, which are essential building blocks in the pharmaceutical industry. Researchers frequently search for "boronic ester synthesis" and "Suzuki coupling reagents," highlighting the growing interest in this chemical space. The 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a reliable reagent due to its high purity and ease of handling under standard laboratory conditions.

One of the key advantages of this compound is its compatibility with a wide range of functional groups, enabling its use in complex multi-step synthetic routes. The dioxaborolane ring provides exceptional stability against hydrolysis, a common challenge with other boronic acid derivatives. This stability is crucial for applications in medicinal chemistry, where the compound is often employed in the late-stage functionalization of drug-like molecules. Additionally, the 2,6-dimethylbenzyl group enhances the steric hindrance, reducing unwanted side reactions and improving the selectivity of cross-coupling processes.

The compound's relevance extends beyond pharmaceuticals. In the field of materials science, 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential in designing organic electronic materials, such as OLEDs and organic semiconductors. The ability to fine-tune the electronic properties of these materials through boron incorporation has made this compound a subject of intense research. Searches for "boron in organic electronics" and "dioxaborolane applications" reflect the interdisciplinary interest in this molecule.

From a synthetic perspective, the preparation of CAS No. 1310048-99-7 involves straightforward boron esterification protocols, often starting from commercially available boronic acids or pinacol boronate precursors. The compound's crystalline nature facilitates purification, ensuring high yields and reproducibility—a critical factor for industrial-scale applications. Researchers also appreciate its long shelf life, which minimizes waste and improves cost-efficiency in laboratory settings.

In conclusion, 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1310048-99-7) is a versatile and indispensable reagent in modern chemistry. Its applications span from drug discovery to cutting-edge materials, driven by its unique structural and chemical properties. As the scientific community continues to explore the potential of boron chemistry, this compound is poised to remain a cornerstone in innovative research and development.

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